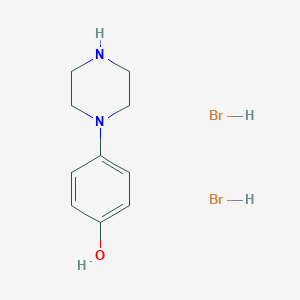

4-piperazinophenol dihydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-piperazinophenol dihydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C10H15BrN2O and its molecular weight is 259.14 g/mol. The purity is usually 95%.

The exact mass of the compound p-(1-Piperazinyl)phenol dihydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including p-(1-Piperazinyl)phenol dihydrobromide, have been widely studied for their therapeutic potential across a broad spectrum of applications. Notably, piperazine is a significant moiety in the rational design of drugs, found in various drugs with therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resultant molecules, indicating a broad scope for the development of new therapeutic agents leveraging this structure (Rathi, Syed, Shin, & Patel, 2016).

Phenolics in Foods and Their Health Benefits

Phenolic compounds, such as those derived from p-(1-Piperazinyl)phenol, have been extensively researched for their diverse health benefits. These compounds occur mostly as soluble conjugates and insoluble forms, covalently bound to sugar moieties or cell wall structural components. Phenolics have potential in releasing bound phenolic compounds through food processes, which may enhance their bioavailability and contribute to the growing functional food industry (Acosta-Estrada, Gutiérrez-Uribe, & Serna-Saldívar, 2014).

Piperazine and Its Analogues in Medicinal Chemistry

Piperazine and its analogues, including p-(1-Piperazinyl)phenol, show a broad spectrum of pharmaceutical applications, underlining the importance of piperazine as a pharmacophore in medicinal chemistry. Recent advancements in the synthesis of piperazine derivatives reveal their potent pharmacophoric activities, suggesting a rich potential for developing new therapeutic agents (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Antimycobacterial Potential of Piperazine Derivatives

The antimycobacterial potential of piperazine derivatives, including those related to p-(1-Piperazinyl)phenol, has been a focus of recent research, showing significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based molecules in the development of new anti-TB molecules, addressing a critical need for safer, selective, and cost-effective antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Propriétés

| { "Design of Synthesis Pathway": "The compound 'p-(1-Piperazinyl)phenol dihydrobromide' can be synthesized through a multistep reaction pathway involving several chemical reactions.", "Starting Materials": [ "Phenol", "1-Bromo-4-nitrobenzene", "Piperazine", "Hydrogen gas", "Sodium hydroxide", "Hydrobromic acid", "Sodium carbonate", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 1-Bromo-4-nitrobenzene with hydrogen gas in the presence of palladium catalyst to obtain 4-Aminobromobenzene", "Step 2: Reaction of 4-Aminobromobenzene with Piperazine in ethanol solvent to obtain 4-(1-Piperazinyl)phenol", "Step 3: Conversion of 4-(1-Piperazinyl)phenol to p-(1-Piperazinyl)phenol dihydrobromide by reacting it with hydrobromic acid in diethyl ether solvent in the presence of sodium carbonate" ] } | |

Numéro CAS |

38869-37-3 |

Formule moléculaire |

C10H15BrN2O |

Poids moléculaire |

259.14 g/mol |

Nom IUPAC |

4-piperazin-1-ylphenol;hydrobromide |

InChI |

InChI=1S/C10H14N2O.BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |

Clé InChI |

XMKFYFNHNMOZHH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br |

SMILES canonique |

C1CN(CCN1)C2=CC=C(C=C2)O.Br |

| 38869-37-3 | |

Pictogrammes |

Irritant |

Synonymes |

4-(1-Piperazinyl)phenol Dihydrobromide |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]](/img/structure/B142065.png)

![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)